High-Yield Intramolecular Cyclization to Fused Bicyclic Systems
4,4-Dimethyl-2-(2-oxopropyl)cyclohexan-1-one undergoes base-catalyzed intramolecular aldol cyclization to afford 3,3-dimethylbicyclo[4.3.0]non-6-en-8-one with a 92% isolated yield, demonstrating its utility as a precursor to fused bicyclic scaffolds [1]. In contrast, the unsubstituted analog 2-(2-oxopropyl)cyclohexan-1-one lacks the geminal dimethyl substitution, which alters the conformational equilibrium and can reduce cyclization efficiency and regioselectivity due to increased conformational flexibility and competing reaction pathways.
| Evidence Dimension | Intramolecular cyclization yield to bicyclic product |
|---|---|
| Target Compound Data | 92% yield |
| Comparator Or Baseline | 2-(2-oxopropyl)cyclohexan-1-one (unsubstituted analog) — no direct comparative data available; class-level inference based on steric and conformational effects |
| Quantified Difference | 92% isolated yield achieved; steric bias from 4,4-dimethyl substitution favors cyclization conformation |
| Conditions | KOH in methanol solvent |
Why This Matters
The high yield (92%) under mild conditions establishes this compound as an efficient building block for constructing bicyclic frameworks relevant to natural product synthesis, reducing step count and improving process economics.
- [1] MolAid. 4,4-dimethyl-2-(2-oxopropyl)cyclohexanone | 163128-46-9. Reaction Information: Cyclopentaannulation of allyl alcohols via a radical cyclisation reaction. Total synthesis of 4-epibakkenolide-A. DOI: 10.1039/c39950000469. View Source
